![molecular formula C27H30O3 B12555280 4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl CAS No. 192565-10-9](/img/structure/B12555280.png)
4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two phenyl rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction using pentanol and an appropriate leaving group.
Attachment of the Prop-2-en-1-yloxy Group: This step involves the reaction of the biphenyl derivative with an allyl halide under basic conditions to form the prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the biphenyl core or the functional groups, leading to hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation reactions can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
In biological and medical research, biphenyl derivatives are often studied for their potential pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of advanced materials, including liquid crystals and polymers. Their structural properties can impart desirable characteristics to these materials.
Wirkmechanismus
The mechanism of action of 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pentyloxy)-4’-methoxy-1,1’-biphenyl: Lacks the prop-2-en-1-yloxy group.
4-(Pentyloxy)-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of the methoxy group.
4-(Pentyloxy)-4’-bromo-1,1’-biphenyl: Contains a bromine atom instead of the prop-2-en-1-yloxy group.
Uniqueness
The presence of both the pentyloxy and prop-2-en-1-yloxy groups in 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl imparts unique chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions. These characteristics can make it more suitable for specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
192565-10-9 |
|---|---|
Molekularformel |
C27H30O3 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-(4-pentoxyphenyl)-4-[(4-prop-2-enoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C27H30O3/c1-3-5-6-20-29-26-15-9-23(10-16-26)24-11-17-27(18-12-24)30-21-22-7-13-25(14-8-22)28-19-4-2/h4,7-18H,2-3,5-6,19-21H2,1H3 |
InChI-Schlüssel |
OVGDBXAZENFSFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


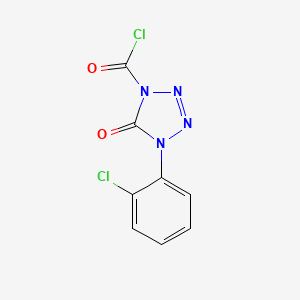
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
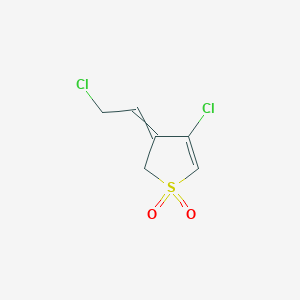
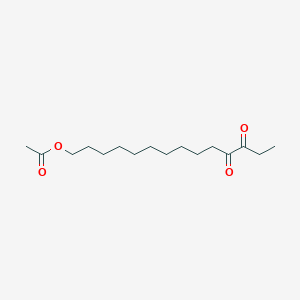
![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)
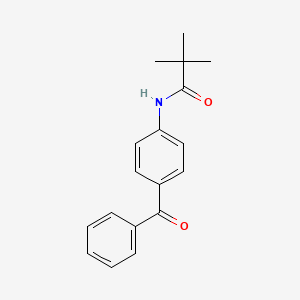



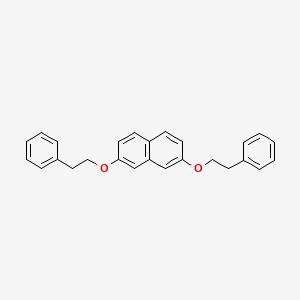
methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
methanone](/img/structure/B12555291.png)
